Cas no 61548-77-4 (1,4-Butanediol, 2-phenyl-, (S)-)

(S)-1,4-Butanediol, 2-phenyl- is a chiral diol compound characterized by the presence of a phenyl substituent at the 2-position of the 1,4-butanediol backbone. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications, where enantiomeric purity is critical. The compound’s rigid structure and functional groups enable its use in the preparation of complex molecules, including ligands, catalysts, and bioactive derivatives. Its high purity and defined stereochemistry ensure reproducibility in research and industrial processes. Additionally, the phenyl group enhances solubility in organic solvents, facilitating its incorporation into synthetic pathways. This compound is particularly useful in fine chemical and medicinal chemistry research.
1,4-Butanediol, 2-phenyl-, (S)- structure
61548-77-4 structure
Product Name:1,4-Butanediol, 2-phenyl-, (S)-
CAS No:61548-77-4
MF:C10H14O2
MW:166.216963291168
CID:475285
PubChem ID:12648497
Update Time:2025-06-29

1,4-Butanediol, 2-phenyl-, (S)- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Butanediol, 2-phenyl-, (S)-
    • (S)-2-PHENYLBUTANE-1,4-DIOL
    • (S)-2-phenyl-butan-1,4,-diol
    • SCHEMBL1546696
    • DTXSID50505636
    • 61548-77-4
    • (2S)-2-Phenylbutane-1,4-diol
    • BVDKYMGISZDCIY-SNVBAGLBSA-N
    • MDL: MFCD20484183
    • Inchi: 1S/C10H14O2/c11-7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m1/s1
    • InChI Key: BVDKYMGISZDCIY-SNVBAGLBSA-N
    • SMILES: OC[C@H](C1C=CC=CC=1)CCO

Computed Properties

  • Exact Mass: 166.09942
  • Monoisotopic Mass: 166.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • PSA: 40.46

1,4-Butanediol, 2-phenyl-, (S)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019128100-1g
(S)-2-Phenylbutane-1,4-diol
61548-77-4 95%
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$608.40 2023-09-01
Crysdot LLC
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(S)-2-Phenylbutane-1,4-diol
61548-77-4 95+%
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Additional information on 1,4-Butanediol, 2-phenyl-, (S)-

Exploring the Properties and Applications of 1,4-Butanediol, 2-phenyl-, (S)- (CAS No. 61548-77-4)

1,4-Butanediol, 2-phenyl-, (S)- (CAS No. 61548-77-4) is a chiral organic compound that has garnered significant attention in the fields of pharmaceuticals, specialty chemicals, and material science. This compound, characterized by its phenyl-substituted butanediol structure, is widely studied for its unique stereochemical properties and potential applications. With the growing demand for enantiomerically pure compounds in drug development, (S)-2-phenyl-1,4-butanediol has become a valuable intermediate in synthetic chemistry.

The molecular structure of 1,4-Butanediol, 2-phenyl-, (S)- features a four-carbon chain with a hydroxyl group at each end and a phenyl group attached to the second carbon. This configuration imparts distinct physicochemical properties, such as solubility in polar organic solvents and moderate melting points. Researchers often explore its reactivity in esterification, etherification, and other transformations to create derivatives for various applications. The (S)-enantiomer is particularly notable for its role in asymmetric synthesis, where it serves as a building block for chiral ligands or catalysts.

In the pharmaceutical industry, 1,4-Butanediol, 2-phenyl-, (S)- is investigated as a precursor for active pharmaceutical ingredients (APIs). Its chiral center makes it a candidate for the synthesis of drugs targeting neurological and cardiovascular diseases. Recent studies highlight its potential in developing novel GABA receptor modulators, aligning with the trending focus on central nervous system therapeutics. Additionally, the compound's biodegradability and low toxicity profile make it an attractive option for green chemistry initiatives.

The material science sector also benefits from (S)-2-phenyl-1,4-butanediol, particularly in polymer production. When incorporated into polyesters or polyurethanes, it enhances mechanical strength and thermal stability. This aligns with the current industry demand for high-performance, sustainable materials. Researchers are exploring its use in bio-based polymers, responding to the global push for reducing reliance on fossil-fuel-derived plastics.

From a market perspective, the demand for 1,4-Butanediol, 2-phenyl-, (S)- is steadily increasing, driven by advancements in chiral technology and specialty chemicals. Manufacturers are optimizing production methods, including biocatalytic routes, to meet the need for high-purity enantiomers. Analytical techniques like chiral HPLC and NMR spectroscopy play a crucial role in quality control, ensuring the compound meets industry standards for pharmaceutical and research applications.

Environmental and regulatory considerations are shaping the future of (S)-2-phenyl-1,4-butanediol applications. As industries adopt greener practices, the compound's synthesis pathways are being reevaluated to minimize waste and energy consumption. Lifecycle assessments are becoming integral to its production, addressing the growing consumer and regulatory focus on sustainable chemistry.

In research settings, 1,4-Butanediol, 2-phenyl-, (S)- serves as a model compound for studying stereoselective reactions and chiral recognition mechanisms. Its well-defined structure makes it ideal for methodological development in asymmetric synthesis, a hot topic in contemporary organic chemistry. The compound's versatility is further demonstrated in supramolecular chemistry, where it contributes to the design of host-guest systems with potential applications in sensing and drug delivery.

Looking ahead, the scientific community anticipates expanded applications for (S)-2-phenyl-1,4-butanediol in emerging fields such as smart materials and nanotechnology. Its molecular structure offers opportunities for creating functionalized surfaces and nanocarriers, particularly in drug delivery systems. These developments align with current research trends focusing on precision medicine and targeted therapies.

For researchers and industry professionals seeking detailed information about 1,4-Butanediol, 2-phenyl-, (S)-, numerous resources are available, including spectral databases and synthetic protocols. The compound's growing importance is reflected in the increasing number of publications and patents referencing its applications. As chiral chemistry continues to advance, (S)-2-phenyl-1,4-butanediol is poised to play an even more significant role in scientific and industrial innovations.

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